molecular formula C20H16ClN3O2 B11329431 N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11329431
M. Wt: 365.8 g/mol
InChI Key: PNSYRWXFMCAMIJ-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzofuran oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives, enhancing the compound’s versatility for further applications .

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can provide insights into its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(1-benzyl-1H-pyrazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16ClN3O2/c1-13-16-11-15(21)7-8-17(16)26-19(13)20(25)23-18-9-10-22-24(18)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,25)

InChI Key

PNSYRWXFMCAMIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=NN3CC4=CC=CC=C4

Origin of Product

United States

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